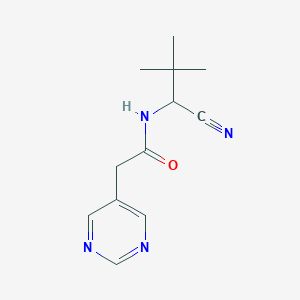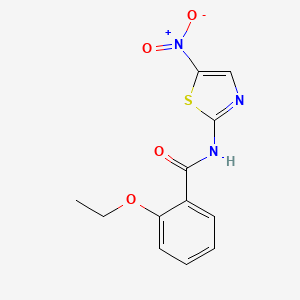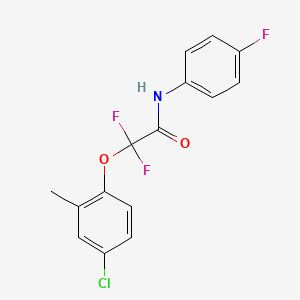![molecular formula C28H31N3O3S B2539196 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide CAS No. 791608-24-7](/img/structure/B2539196.png)
2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide" is a derivative of piperidine, which is a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives have been extensively studied due to their biological activities, particularly as acetylcholinesterase (AChE) inhibitors, which are of interest in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the reaction of benzenesulfonyl chloride with a piperidine moiety under controlled conditions, followed by substitution at the nitrogen atom with various electrophiles to yield a range of N-substituted acetamide derivatives . For example, compound 21, a potent AChE inhibitor, was synthesized by introducing a benzylsulfonyl group to the benzamide moiety and further substituting with a methyl group at the nitrogen atom . Similarly, other derivatives have been synthesized by introducing different substituents, such as phthalimido and indanone moieties , to enhance the anti-AChE activity.
Molecular Structure Analysis
The molecular structure of these piperidine derivatives is crucial for their activity as AChE inhibitors. The introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring are key factors that influence their potency . The presence of a phenyl group on the nitrogen atom of the amide moieties has been shown to enhance activity . Additionally, the rigidity of the molecule, as seen in the isoindolone and indanone derivatives, can lead to potent anti-AChE activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the introduction of various substituents through nucleophilic substitution reactions. The reactivity of the piperidine nitrogen atom allows for the introduction of different electrophiles, which can significantly alter the biological activity of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these piperidine derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the piperidine ring and the overall molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of a sulfonyl group can increase the solubility and potentially the bioavailability of the compound . The spectral data, including IR, EIMS, and 1H-NMR, are used to confirm the structure of the synthesized compounds .
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study on a series of piperidine derivatives, including those with benzyl and sulfonylamino groups, has demonstrated significant anti-acetylcholinesterase (AChE) activity. These compounds, specifically designed with bulky moieties and substituents on the nitrogen atom, have shown remarkable potency in inhibiting AChE. Such inhibitors are pursued for their potential in treating neurodegenerative diseases like Alzheimer's due to their role in increasing acetylcholine levels in the brain, thereby improving cognition and memory (Sugimoto et al., 1990).
Antimalarial and Antiviral Properties
Research into sulfonamide derivatives, which share a functional group with the compound , has uncovered their utility in antimalarial activity. These compounds were evaluated for their in vitro antimalarial properties, revealing promising IC50 values and selectivity indices. Moreover, the study expanded into their potential as COVID-19 therapeutics, showcasing their broad-spectrum antiviral capabilities through molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial Activity
New pyridine derivatives synthesized from benzothiazoles and p-acetamidobenzenesulfonyl chloride have been screened for antimicrobial activity, demonstrating considerable effectiveness against bacterial strains. This research underscores the potential of such compounds in developing new antimicrobial agents, which could be relevant for the compound due to the structural similarity in the sulfonylamino component (Patel & Agravat, 2009).
Antiprion Activity
Benzamide derivatives, including those featuring piperidine and acetamido groups, have been synthesized and evaluated as antiprion agents. Their ability to bind to prion protein (PrP(C)) and inhibit its pathological form, PrP(Sc), was assessed, indicating potential therapeutic applications in prion diseases (Fiorino et al., 2012).
properties
IUPAC Name |
2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c32-28(29-26-14-16-27(17-15-26)30-19-8-3-9-20-30)23-31(22-25-12-6-2-7-13-25)35(33,34)21-18-24-10-4-1-5-11-24/h1-2,4-7,10-18,21H,3,8-9,19-20,22-23H2,(H,29,32)/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFHCPWDFFVBJS-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2539116.png)

![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)
![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)


![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)